6-Bromo-7-fluorocinnolin-4(1H)-one
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Overview
Description
6-Bromo-7-fluorocinnolin-4(1H)-one is a heterocyclic organic compound that belongs to the cinnoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluorocinnolin-4(1H)-one typically involves the bromination and fluorination of cinnolin-4(1H)-one. The reaction conditions may include the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for fluorination.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluorocinnolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cinnolinones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluorocinnolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-chlorocinnolin-4(1H)-one
- 6-Bromo-7-iodocinnolin-4(1H)-one
- 6-Bromo-7-methylcinnolin-4(1H)-one
Uniqueness
6-Bromo-7-fluorocinnolin-4(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-bromo-7-fluoro-1H-cinnolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZPNUQTWPXPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NN=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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